(1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride
Overview
Description
(1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride is a complex organometallic compound with the molecular formula C31H38Cl2N2ORu. It is known for its applications in catalysis, particularly in organic synthesis and polymerization reactions.
Mechanism of Action
Target of Action
The primary target of the Hoveyda-Grubbs Catalyst 2nd Generation is the carbon-carbon double bonds present in organic compounds . It acts as a catalyst for olefin metathesis, a chemical reaction that involves the redistribution of these double bonds .
Mode of Action
The Hoveyda-Grubbs Catalyst 2nd Generation interacts with its targets through a process known as olefin metathesis . This reaction involves the breaking and reforming of carbon-carbon double bonds, leading to the rearrangement of carbons within the molecule .
Biochemical Pathways
The Hoveyda-Grubbs Catalyst 2nd Generation affects the olefin metathesis pathway . The downstream effects of this pathway involve the creation of new organic compounds with rearranged carbon skeletons .
Pharmacokinetics
Its solubility in common solvents like ether, dichloromethane, and aromatic hydrocarbons influences its availability for catalysis .
Result of Action
The molecular and cellular effects of the Hoveyda-Grubbs Catalyst 2nd Generation’s action include the formation of new carbon-carbon double bonds and the rearrangement of carbon skeletons . This leads to the synthesis of new organic compounds .
Action Environment
The action, efficacy, and stability of the Hoveyda-Grubbs Catalyst 2nd Generation are influenced by environmental factors. It is stable under dry, anhydrous conditions and is sensitive to moisture . Its reactivity can also be affected by the presence of oxygen .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound is typically synthesized through the reaction of 1,3-dimesitylimidazolidin-2-ylidene with 2-isopropoxybenzaldehyde in the presence of ruthenium chloride under an inert atmosphere. The reaction is usually carried out in anhydrous solvents such as dichloromethane or toluene at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of high-purity starting materials. The process may also involve purification steps such as recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound is known to undergo various types of reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes or ketones.
Reduction: It can also catalyze reduction reactions, such as the hydrogenation of unsaturated compounds.
Substitution: It can participate in substitution reactions, where it helps in the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction reactions typically involve hydrogen gas and a suitable catalyst.
Substitution reactions may require nucleophiles and electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include aldehydes, ketones, alcohols, and various substituted organic compounds.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and olefin metathesis.
Biology: It can be employed in the study of enzyme mimetics and bioinorganic chemistry.
Medicine: Its catalytic properties are explored for potential use in drug synthesis and development.
Industry: It is utilized in the production of polymers and fine chemicals.
Comparison with Similar Compounds
Grubbs' Catalyst
Hoveyda-Grubbs Catalyst
Noyori Catalyst
This compound stands out due to its specific ligand framework, which influences its catalytic properties and applications.
Biological Activity
The compound (1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride is a ruthenium-based complex that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines and its mechanisms of action.
Synthesis and Characterization
The synthesis of this ruthenium complex typically involves the coordination of the dimesitylimidazolidinyl ligand to a ruthenium center. Characterization methods such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the compound. The unique ligand environment is expected to influence the biological properties of the complex.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies indicate that this complex exhibits significant cytotoxicity, with IC50 values in the low micromolar range across different cell types. For instance:
Cell Line | IC50 (µM) |
---|---|
Ovarian Cancer (CH1) | 0.67 - 3.3 |
Colon Cancer (SW480) | 0.64 - 4.1 |
Lung Cancer (A549) | 3.1 - 10 |
Prostate Cancer (LNCaP) | 2.3 - 16 |
These results suggest that the compound is particularly effective against ovarian and colon cancer cells compared to lung and prostate cancer cells .
The mechanisms underlying the cytotoxic effects of ruthenium complexes are multifaceted. Research indicates that these compounds may induce cell death through several pathways:
- Membrane Damage : Studies have shown that certain ruthenium complexes can cause significant damage to the cytoplasmic membrane, leading to cell lysis .
- Apoptosis Induction : Flow cytometry analyses have demonstrated that some ruthenium complexes promote apoptosis in cancer cells, evidenced by increased annexin V staining .
- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the cytotoxic effects of these complexes, contributing to oxidative stress within cells .
Case Studies
Several studies have highlighted the biological activity of related ruthenium complexes, providing insights into their therapeutic potential:
- Anticancer Activity : A study comparing various ruthenium complexes found that those with similar structural motifs exhibited varying levels of cytotoxicity against different cancer cell lines, emphasizing the importance of ligand design in enhancing biological activity .
- Antimicrobial Properties : Research has also pointed to promising antimicrobial activity associated with ruthenium complexes, suggesting potential applications beyond oncology .
Properties
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2.C10H12O.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-8(2)11-10-7-5-4-6-9(10)3;;;/h9-12H,7-8H2,1-6H3;3-8H,1-2H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPFJAPZDXQHSM-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38Cl2N2ORu | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471982 | |
Record name | [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene](dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Ruthenium, [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-methylethoxy-.kappa.O)phenyl]methylene-.kappa.C]-, (SP-5-41)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
301224-40-8 | |
Record name | Ruthenium, [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-methylethoxy-.kappa.O)phenyl]methylene-.kappa.C]-, (SP-5-41)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene](dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ruthenium, [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-methylethoxy-κO)phenyl]methylene-κC]-, (SP-5-41) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HOVEYDA GRUBBS 2ND GENERATION CATALYST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFT5355ZK7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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